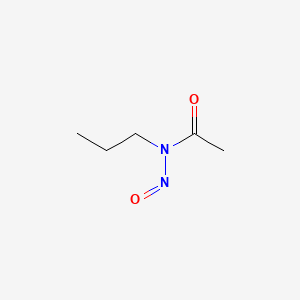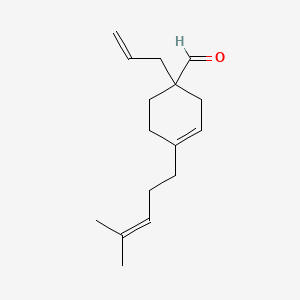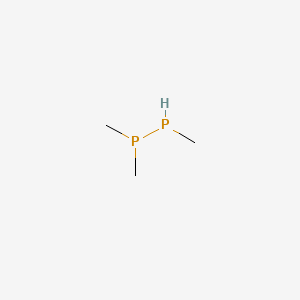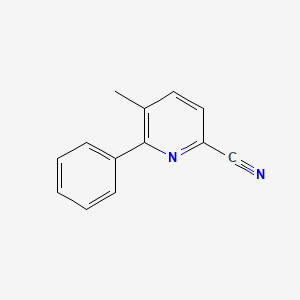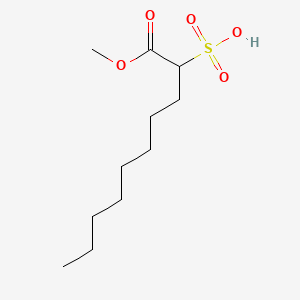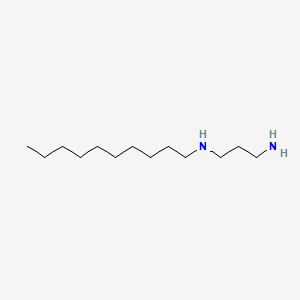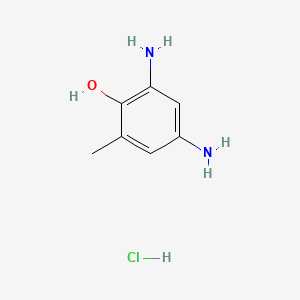![molecular formula C19H21N3O3S B13785964 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid CAS No. 6623-74-1](/img/structure/B13785964.png)
2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid is a complex organic compound with the molecular formula C19H21N3O3S This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinylidene group and a carbamothioyl group
Méthodes De Préparation
The synthesis of 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-6-methyl-3-propan-2-ylphenyl isothiocyanate with hydrazine hydrate, followed by the condensation with 2-formylbenzoic acid under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to ensure complete reaction.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, especially in the presence of strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mécanisme D'action
The mechanism of action of 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid include:
2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid: This compound shares the benzoic acid moiety but lacks the hydrazinylidene and carbamothioyl groups.
2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxy and methyl substitution pattern but differs in the overall structure and functional groups.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: This compound has a similar benzoic acid core but with different substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
6623-74-1 |
|---|---|
Formule moléculaire |
C19H21N3O3S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)14-9-8-12(3)16(17(14)23)21-19(26)22-20-10-13-6-4-5-7-15(13)18(24)25/h4-11,23H,1-3H3,(H,24,25)(H2,21,22,26)/b20-10- |
Clé InChI |
WHIUBOXMPXCXCR-JMIUGGIZSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)C(C)C)O)NC(=S)N/N=C\C2=CC=CC=C2C(=O)O |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)O)NC(=S)NN=CC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


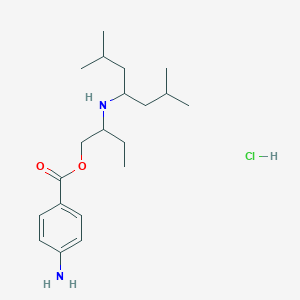
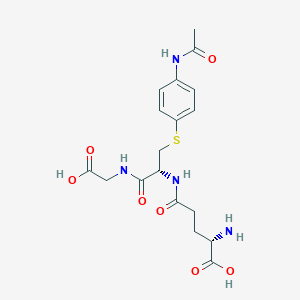
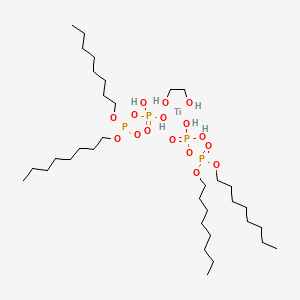
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
